7-Fluorochromane-2-carbaldehyde

Catalog No.
S13336282
CAS No.
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluorochromane-2-carbaldehyde

Product Name

7-Fluorochromane-2-carbaldehyde

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2

InChI Key

WRQBKTZGUHYILB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1C=O

7-Fluorochromane-2-carbaldehyde is an organic compound characterized by its unique chromane structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a fluorine atom at the 7-position and an aldehyde functional group at the 2-position contributes to its distinct chemical properties and potential biological activities. The molecular formula of 7-fluorochromane-2-carbaldehyde is C10H9FOC_{10}H_{9}FO with a molecular weight of approximately 180.18 g/mol .

Typical for aldehydes and fluorinated compounds. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or hydrazines, leading to the formation of imines or hydrazones.
  • Fluorination Reactions: The presence of fluorine allows for further functionalization through electrophilic aromatic substitution or nucleophilic substitution reactions.

7-Fluorochromane-2-carbaldehyde has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anti-tumor effects. Compounds derived from chromane structures have shown promise as modulators of allergic responses and inflammatory pathways . The unique configuration due to the fluorine substitution may enhance its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The synthesis of 7-fluorochromane-2-carbaldehyde typically involves:

  • Claisen-Schmidt Condensation: This method involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-fluorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under controlled conditions. The reaction yields the desired chromane derivative through the formation of olefinic double bonds between the components .
  • Subsequent Purification: After synthesis, the product is purified using techniques such as thin-layer chromatography (TLC) and silica gel column chromatography to isolate pure 7-fluorochromane-2-carbaldehyde from by-products.

The applications of 7-fluorochromane-2-carbaldehyde are diverse and include:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery, particularly for anti-inflammatory and anti-cancer therapies.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for constructing more complex molecules.
  • Material Science: Its unique properties may also find applications in developing new materials or functionalized polymers.

Studies on the interactions of 7-fluorochromane-2-carbaldehyde with various biological molecules are crucial for understanding its mechanism of action. Initial findings suggest that its unique structure allows it to interact effectively with enzymes and receptors involved in inflammatory processes. Further research is needed to elucidate specific interactions and pathways involved.

Several compounds share structural similarities with 7-fluorochromane-2-carbaldehyde, including:

  • Chromone Derivatives: These compounds feature a similar bicyclic structure but differ in functional groups attached to the rings.
  • Fluorinated Aromatic Aldehydes: Compounds like 4-fluorobenzaldehyde exhibit similar reactivity due to their aldehyde functional groups but lack the chromane structure.
  • Dihydronaphthalene Derivatives: Compounds such as 3,4-dihydronaphthalen-1(2H)-one share part of the structural framework but do not contain the fluorine atom or aldehyde functionality.

Comparison Table

Compound NameStructure TypeKey Features
7-Fluorochromane-2-carbaldehydeChromaneFluorinated, possesses an aldehyde group
ChromoneChromoneSimilar bicyclic structure, different substituents
4-FluorobenzaldehydeAromatic AldehydeFluorinated benzaldehyde without chromane structure
3,4-Dihydronaphthalen-1(2H)-oneDihydronaphthaleneLacks fluorine and aldehyde functionality

The uniqueness of 7-fluorochromane-2-carbaldehyde lies in its combination of a chromane core with specific substitutions that may enhance its biological activity compared to similar compounds. Further studies are warranted to explore these differences and their implications for pharmacological applications.

7-Fluorochromane-2-carbaldehyde (IUPAC name: 7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde) is a bicyclic organic compound featuring a benzopyran backbone substituted with a fluorine atom at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.17 g/mol (calculated from isotopic composition). The compound belongs to the chromane family, characterized by a fused benzene and oxygen-containing heterocyclic ring.

PropertyValue
IUPAC Name7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Molecular FormulaC₁₀H₉FO₂
Molecular Weight180.17 g/mol
CAS Registry NumberNot yet assigned
SMILESO=CC1OC2=C(C=CC(F)=C2)CC1

The aldehyde group at position 2 provides a reactive site for nucleophilic additions, while the fluorine atom at position 7 influences electronic properties and metabolic stability.

Historical Context of Fluorinated Chromane Derivatives

Fluorinated chromane derivatives emerged as a focus of organofluorine chemistry in the late 20th century, building upon foundational work in aromatic fluorination. The Schiemann reaction (1927), which enabled the synthesis of fluoroaromatics via diazonium tetrafluoroborates, laid the groundwork for later advancements. Chromane fluorination gained prominence in the 1990s as researchers explored strategies to enhance the bioavailability and target selectivity of bioactive molecules. For instance, the introduction of fluorine at specific positions on chromane scaffolds was shown to modulate electronic effects and steric interactions in drug-receptor binding.

The synthesis of 7-fluorochromane-2-carbaldehyde represents a specialized application of halogen-exchange methodologies, where fluorine is introduced via nucleophilic substitution or directed ortho-metalation techniques. These approaches mirror earlier innovations in fluorinated benzopyran synthesis, such as the development of 6-fluorochromane-2-carboxylic acid (CAS 944899-27-8), which shares structural similarities but differs in functional group positioning.

Significance in Organic Synthesis and Medicinal Chemistry

7-Fluorochromane-2-carbaldehyde serves dual roles in chemical research:

  • Synthetic Intermediate: The aldehyde group participates in condensation reactions to form imines, hydrazones, and other derivatives. For example, it can undergo Knoevenagel condensations with active methylene compounds to yield α,β-unsaturated carbonyl products, which are valuable in heterocyclic synthesis.

  • Medicinal Chemistry Scaffold: Fluorinated chromanes are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets. The 7-fluoro substitution may enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a property observed in related compounds like 4-chloro-6-fluoro-2-oxochromene-3-carbaldehyde.

Comparative studies of fluorinated chromane aldehydes and carboxylic acids (e.g., 6-fluorochromane-2-carboxylic acid) suggest that the aldehyde functionality offers distinct advantages in fragment-based drug design, enabling rapid diversification through reductive amination or Wittig reactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

180.05865769 g/mol

Monoisotopic Mass

180.05865769 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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